molecular formula C6H8N2O4S2 B3059178 Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- CAS No. 95-99-8

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-

Cat. No.: B3059178
CAS No.: 95-99-8
M. Wt: 236.3 g/mol
InChI Key: LJIPVCWBVLYNOV-UHFFFAOYSA-N
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Description

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- (CAS 95-99-8) is a glycine derivative featuring a dithioxo-ethanediyl bridge (-S-S-) connecting two glycine moieties. This structure confers unique metal-chelating properties due to the sulfur atoms, which are strong ligands for transition metals like iron and copper.

Properties

IUPAC Name

2-[[2-(carboxymethylamino)-2-sulfanylideneethanethioyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O4S2/c9-3(10)1-7-5(13)6(14)8-2-4(11)12/h1-2H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIPVCWBVLYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=S)C(=S)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059126
Record name Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
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Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-99-8
Record name N,N′-(1,2-Dithioxo-1,2-ethanediyl)bis[glycine]
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Record name Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
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Record name Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
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Record name Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
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Record name N,N'-(1,2-dithioxo-1,2-ethanediyl)bisglycine
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Biological Activity

Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis- (CAS No. 95-99-8), is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytoprotective effects, neurotransmitter roles, and potential therapeutic applications.

  • Molecular Formula : C₆H₈N₂O₄S₂
  • Molecular Weight : 236.27 g/mol
  • Synonyms : N,N'-Bis(carboxymethyl)dithiooxamide, Glycine, N,N'-(dithiooxalyl)di-, among others.

Biological Activity Overview

Glycine and its derivatives play crucial roles in various biological processes. The compound has been studied for its cytoprotective effects against cell death and its function as an inhibitory neurotransmitter.

Cytoprotection

Research indicates that glycine exerts protective effects on cells under stress conditions. It has been shown to protect against necrotic cell death in various cell types, including kidney tubules and endothelial cells. A study highlighted that glycine's protective mechanism involves the suppression of hydrophilic death channels in the plasma membrane, which are critical in the necrotic pathway .

Table 1: Summary of Glycine's Cytoprotective Effects

Cell TypeType of InjuryObserved Effect
Kidney Proximal TubulesHypoxiaMaintained ATP levels
Endothelial CellsIron-Induced InjuryDecreased necrosis
HepatocytesIron-Induced InjuryReduced apoptosis

Neurotransmitter Role

Glycine is recognized as a major inhibitory neurotransmitter in the central nervous system (CNS). It plays a vital role in modulating synaptic transmission and has been implicated in various neurological disorders. Its action is mediated through glycine-gated chloride channels present on neurons and leukocytes .

Case Studies and Research Findings

  • Cytoprotection in Kidney Cells : A pivotal study demonstrated that glycine significantly protects kidney proximal tubule cells from hypoxic damage by preserving mitochondrial function and cellular integrity .
  • Neuroprotective Effects : In models of neurodegeneration, glycine has been shown to mitigate neuronal loss through its anti-inflammatory properties, suggesting potential applications in treating neurodegenerative diseases .
  • Immunomodulatory Effects : Glycine's role extends beyond cytoprotection; it also modulates immune responses by influencing signaling pathways in inflammatory cells. This dual action may help reduce tissue damage during inflammatory responses .

Comparison with Similar Compounds

Ethylenediamine-N,N'-diacetic Acid (EDDA)

  • Structure : EDDA (CAS 5657-17-0) contains an ethanediyl bridge (-CH₂-CH₂-) linking two glycine units, forming an EDTA-like chelator with four carboxylate groups.
  • Function : Strong chelator for divalent cations (e.g., Fe²⁺, Cu²⁺), widely used in buffer systems and metal detoxification.
  • Key Difference : The absence of sulfur in EDDA reduces its affinity for sulfur-seeking metals compared to the dithioxo derivative. EDDA’s oxygen-rich structure favors binding to Fe³⁺ and alkaline earth metals .

ADR-925 (Dexrazoxane Metabolite)

  • Structure: N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(2-amino-2-oxoethyl)glycine], a hydrolysis product of dexrazoxane (ICRF-187). Features a methyl-substituted ethanediyl bridge and terminal amide groups.
  • Function : Iron-chelating cardioprotective agent; prevents anthracycline-induced cardiotoxicity by inhibiting iron-mediated free radical generation.
  • Key Difference : The methyl group and amide termini enhance metabolic stability and specificity for iron, unlike the dithioxo compound’s sulfur-based redox activity .

Ambenonium Chloride

  • Structure: N,N'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)]bis[2-chloro-N,N-diethylbenzenemethanaminium] dichloride (CAS 115-79-7). Contains a dioxo (O-based) bridge and aromatic substituents.
  • Function : Potent acetylcholinesterase (AChE) inhibitor used in myasthenia gravis treatment.
  • Key Difference : The dioxo bridge and bulky aromatic groups prioritize enzyme inhibition over metal chelation, contrasting with the dithioxo compound’s sulfur-mediated metal binding .

Octanoic Acid Dithiooxamide Ester

  • Structure: Diester of dithiooxamide with octanoic acid (CAS 24928-72-1). Shares the dithioxo-ethanediyl bridge but lacks glycine termini.
  • Function : Likely serves as a thiol-reactive compound or surfactant.
  • Key Difference : Esterification reduces chelation capacity, emphasizing hydrophobic interactions over metal binding .

Comparative Data Table

Compound Name CAS Number Bridge Type Key Functional Groups Primary Application Metal Affinity
Glycine, N,N'-(1,2-dithioxo-...) 95-99-8 -S-S- Glycine, dithioxo Metal chelation (hypothesized) Fe, Cu (sulfur preference)
EDDA 5657-17-0 -CH₂-CH₂- Carboxylate Biochemical buffers Fe³⁺, Ca²⁺, Mg²⁺
ADR-925 108430-22-4 -CH(CH₃)-CH₂- Amide, carboxylate Cardioprotection (iron chelation) Fe²⁺/Fe³⁺
Ambenonium Chloride 115-79-7 -O-O- Aromatic, ammonium AChE inhibition Not applicable
Octanoic Acid Dithiooxamide Ester 24928-72-1 -S-S- Ester Surfactant/Thiol reactivity Low

Research Findings and Mechanistic Insights

  • Sulfur’s redox activity may enable dual roles as a chelator and antioxidant .
  • EDDA: Well-characterized for forming stable complexes with Fe³⁺ (log K = 14.3), making it superior in non-redox applications compared to sulfur-containing analogs .
  • ADR-925 : Demonstrated efficacy in hydrolyzing into an active chelator, with pseudo-first-order kinetics at physiological pH. Its selectivity for iron over calcium minimizes off-target effects in cardiac tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-
Reactant of Route 2
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Glycine, N,N'-(1,2-dithioxo-1,2-ethanediyl)bis-

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